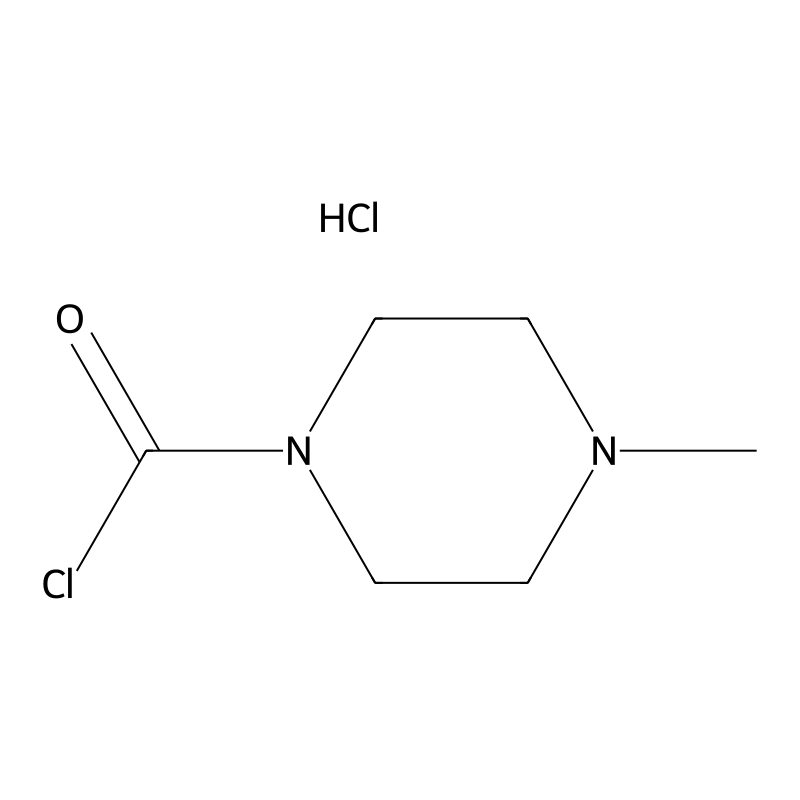4-Methyl-1-piperazinecarbonyl chloride hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Methyl-1-piperazinecarbonyl chloride hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClN₂O·HCl and a molecular weight of 199.08 g/mol. This compound appears as a white crystalline powder and is classified as a dangerous good due to its toxic properties, particularly when ingested or in contact with skin . The compound features a piperazine ring, which is a common motif in many pharmaceuticals, contributing to its biological activity.
4-Methyl-1-piperazinecarbonyl chloride hydrochloride is classified as a hazardous material []. Here are some key safety points:
- Toxicity: Information on specific toxicity data is limited, but the presence of the acid chloride group suggests potential for skin and eye corrosion, and acute toxicity if swallowed or inhaled [].
- Flammability: Data not publicly available, but the presence of organic components suggests some degree of flammability.
- Reactivity: Reacts with water and moisture releasing hydrochloric acid fumes. Can react exothermically with some organic compounds [].
Pharmaceuticals
4-Mepic hydrochloride has been used as a reagent in the synthesis of potential new pharmaceuticals, such as tert-butyl 2-(N-ethyl-4-methylpiperazine-1-carboxamido)ethylcarbamate []. This research is focused on developing new molecules with potential medicinal properties.
Organic materials
4-Mepic hydrochloride has also been used in the synthesis of organic materials with specific properties, such as 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate []. This research explores the development of new materials with potential applications in various fields.
- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively. For example, it can react with amines to yield N-acylated piperazines.
- Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
- Reactions with Bases: It can also react with bases to form salts, which can be useful in various synthetic pathways.
Synthesis of 4-Methyl-1-piperazinecarbonyl chloride hydrochloride typically involves:
- Starting Materials: The synthesis often begins with 4-methylpiperazine and phosgene or another chlorinating agent.
- Reaction Conditions: The reaction is usually carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
- Purification: After the reaction, the product is purified through recrystallization or chromatography to achieve the desired purity level.
4-Methyl-1-piperazinecarbonyl chloride hydrochloride finds applications in:
- Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving piperazine derivatives.
- Chemical Research: Used in laboratories for research purposes related to drug development and synthetic chemistry.
Several compounds share structural features with 4-Methyl-1-piperazinecarbonyl chloride hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Piperazinecarboxylic acid | C₄H₈N₂O₂ | Contains a carboxylic acid group instead of chloride |
| 4-Methylpiperazine | C₆H₁₄N₂ | Lacks the carbonyl chloride functionality |
| 1-(4-Chlorophenyl)piperazine | C₁₂H₁₄ClN | Contains a phenyl group, altering biological activity |
| 4-Methyl-1-benzylpiperazine | C₁₃H₁₈N₂ | Benzyl substitution provides different reactivity |
The unique aspect of 4-Methyl-1-piperazinecarbonyl chloride hydrochloride lies in its acyl chloride functionality, which enhances its reactivity compared to other piperazine derivatives. This feature allows it to serve as a versatile intermediate in synthetic applications not available to less reactive analogs.
GHS Hazard Statements
H301 (58.04%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (58.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (97.2%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (58.04%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Acute Toxic








